2-(((Hydroxy-4-methyloctyl)oxy)carbonyl)cyclohexanecarboxylic Acid(Mixture of Diastereomers)
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Overview
Description
Preparation Methods
The synthesis of 2-(((Hydroxy-4-methyloctyl)oxy)carbonyl)cyclohexanecarboxylic Acid involves multiple steps, typically starting with the preparation of the hydroxy-4-methyloctyl intermediate. This intermediate is then reacted with cyclohexanecarboxylic acid under specific conditions to form the final product. Industrial production methods often involve the use of catalysts and controlled reaction environments to ensure high yield and purity .
Chemical Reactions Analysis
2-(((Hydroxy-4-methyloctyl)oxy)carbonyl)cyclohexanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-(((Hydroxy-4-methyloctyl)oxy)carbonyl)cyclohexanecarboxylic Acid is utilized in various scientific research applications:
Biology: The compound is used in studies related to metabolic pathways and enzyme interactions.
Medicine: Research involving this compound includes its potential effects on human health and its role in drug development.
Industry: It is used in the production of plasticizers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(((Hydroxy-4-methyloctyl)oxy)carbonyl)cyclohexanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-(((Hydroxy-4-methyloctyl)oxy)carbonyl)cyclohexanecarboxylic Acid include:
2-(((Hydroxy-4-methyloctyl)oxy)carbonyl)cyclohexanecarboxylic-D8 Acid: A deuterated analog used in isotope labeling studies.
2-(((Hydroxy-4-methyloctyl)oxy)carbonyl)cyclohexanecarboxylic Acid (Non-deuterated): Used in similar applications but without isotope labeling.
The uniqueness of 2-(((Hydroxy-4-methyloctyl)oxy)carbonyl)cyclohexanecarboxylic Acid lies in its specific structure and the presence of diastereomers, which can influence its reactivity and interactions in various applications .
Properties
CAS No. |
1637562-52-7 |
---|---|
Molecular Formula |
C17H30O5 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-(7-hydroxy-4-methyloctoxy)carbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H30O5/c1-12(9-10-13(2)18)6-5-11-22-17(21)15-8-4-3-7-14(15)16(19)20/h12-15,18H,3-11H2,1-2H3,(H,19,20) |
InChI Key |
WPTRTTWYMWWUTQ-UHFFFAOYSA-N |
SMILES |
CC(CCCOC(=O)C1CCCCC1C(=O)O)CCC(C)O |
Canonical SMILES |
CC(CCCOC(=O)C1CCCCC1C(=O)O)CCC(C)O |
Synonyms |
OH-MINCH; |
Origin of Product |
United States |
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